acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans
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Overview
Description
Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction conditions often require the use of strong acids like trifluoroacetic acid to facilitate the formation of the carbamate group . The process may also involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to couple the acetic acid with the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yields and purity of the final product. The use of protective groups like tert-butyl carbamate is crucial in these processes to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans can undergo various chemical reactions, including:
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Tert-butyl alcohol and other oxidized derivatives.
Reduction: Primary amines and secondary amines.
Substitution: Various acyl-substituted products depending on the nucleophile used.
Scientific Research Applications
Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions involving amine groups.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, which prevents the amine from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved using strong acids like trifluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate: Similar in structure but may differ in stereochemistry.
Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, cis: The cis isomer of the compound.
Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, racemic: A racemic mixture of the compound.
Uniqueness
The trans isomer of acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the biological activity or chemical reactivity of the compound .
Properties
CAS No. |
2624142-33-0 |
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Molecular Formula |
C12H23N3O4 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-(3-carbamimidoylcyclobutyl)carbamate |
InChI |
InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-7-4-6(5-7)8(11)12;1-2(3)4/h6-7H,4-5H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) |
InChI Key |
WAZXKMYZQJLSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CC(C1)C(=N)N |
Purity |
95 |
Origin of Product |
United States |
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